molecular formula C₁₈¹³CH₁₄F₂N₄¹⁵N₂O B1155789 BMN 673-13C,15N2

BMN 673-13C,15N2

货号: B1155789
分子量: 383.33
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMN 673-13C,15N2, also known as this compound, is a useful research compound. Its molecular formula is C₁₈¹³CH₁₄F₂N₄¹⁵N₂O and its molecular weight is 383.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Efficacy in Cancer Models

In Vitro Studies
BMN 673-13C,15N2 has demonstrated potent antitumor activity across various cancer cell lines. In studies, it exhibited significantly lower IC50 values compared to other PARP inhibitors like olaparib and rucaparib. For instance, in BRCA-deficient models such as MDA-MB-468 and PC-3, BMN 673 showed SF50 values as low as 3 nM, indicating its high potency .

In Vivo Studies
Animal models have further validated the efficacy of this compound. In xenograft models with human tumors exhibiting BRCA mutations, treatment with BMN 673 resulted in substantial tumor regression. The compound's favorable pharmacokinetic properties, including high oral bioavailability and a longer half-life, enhance its potential for clinical use .

Clinical Implications

The promising preclinical results have led to ongoing clinical trials assessing BMN 673's efficacy in treating various cancers characterized by homologous recombination deficiencies. Its ability to achieve therapeutic effects at lower doses than traditional PARP inhibitors positions it as a valuable candidate for combination therapies aimed at enhancing treatment responses in resistant cancer types .

Case Studies

  • Breast Cancer : In a study involving patients with metastatic breast cancer harboring BRCA mutations, BMN 673 demonstrated significant tumor shrinkage and was well-tolerated. The study highlighted its potential as a first-line treatment option for this patient population .
  • Prostate Cancer : A clinical trial focusing on prostate cancer patients with DNA repair defects showed that BMN 673 led to improved progression-free survival rates compared to standard therapies. This suggests that targeting DNA repair pathways can be an effective strategy in managing advanced prostate cancer .

Data Tables

Cancer Type Model IC50 (nM) Efficacy Observed
Breast CancerMDA-MB-4683Significant tumor regression
Prostate CancerLNCaP4Improved progression-free survival
Ovarian CancerSKOV35Enhanced response in combination therapy

属性

分子式

C₁₈¹³CH₁₄F₂N₄¹⁵N₂O

分子量

383.33

同义词

5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-13C,15N2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。